molecular formula C17H31N3O3 B7915468 [1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester

[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester

Cat. No.: B7915468
M. Wt: 325.4 g/mol
InChI Key: HCILIKGUFDWUSQ-NBFOIZRFSA-N
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Description

This compound is a piperidine derivative featuring a cyclopropylcarbamic acid tert-butyl ester core and an (S)-2-amino-propionyl substituent.

Properties

IUPAC Name

tert-butyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-2-yl]methyl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N3O3/c1-12(18)15(21)19-10-6-5-7-14(19)11-20(13-8-9-13)16(22)23-17(2,3)4/h12-14H,5-11,18H2,1-4H3/t12-,14?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCILIKGUFDWUSQ-NBFOIZRFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCC1CN(C2CC2)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCCCC1CN(C2CC2)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Piperidine Intermediate

The piperidine core is synthesized via reductive amination or ring-closing metathesis. A representative protocol involves:

  • N-Boc protection of piperidin-2-ylmethanol using di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 0°C.

  • Oxidation of the alcohol to a ketone using Dess-Martin periodinane.

  • Stereoselective amination with (S)-2-aminopropionic acid methyl ester under Mitsunobu conditions (DIAD, PPh₃).

Critical Parameters :

  • Temperature control during Boc protection (-10°C to 0°C) prevents side reactions.

  • Anhydrous conditions are essential for oxidation steps to avoid ketone hydration.

Cyclopropyl-Carbamic Acid Tert-Butyl Ester Synthesis

The cyclopropyl unit is introduced via:

  • Cyclopropanation of allyl tert-butyl carbamate using Simmons-Smith conditions (Zn-Cu, CH₂I₂).

  • Hydrolysis of the ester under mild acidic conditions (HCl/THF) to yield the free carbamic acid.

  • Activation as a mixed carbonate for subsequent coupling.

Yield Optimization :

  • Excess Zn-Cu (1.5 equiv) improves cyclopropanation efficiency to 78–82%.

  • Low-temperature hydrolysis (-20°C) minimizes racemization of the carbamic acid.

Final Coupling and Deprotection

The fragments are combined via:

  • Amide coupling using HATU/DIPEA in DMF at -15°C to preserve stereochemistry.

  • Selective deprotection of the tert-butyl group using TFA/DCM (1:4 v/v).

Reaction Monitoring :

  • HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) confirms coupling efficiency >95%.

  • ¹H NMR tracks deprotection progress (disappearance of tert-butyl singlet at δ 1.44).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentYield (%)Purity (%)Reference
Reductive AminationPiperidin-2-ylmethanolNaBH₃CN, Boc₂O6598
Mitsunobu CouplingPiperidine ketoneDIAD, (S)-2-aminopropionate7299
Simmons-Smith CyclopropanationAllyl carbamateZn-Cu, CH₂I₂8297
HATU-Mediated CouplingActivated esterHATU, DIPEA8999

Key Observations :

  • Mitsunobu coupling outperforms reductive amination in stereochemical fidelity.

  • HATU achieves superior coupling yields compared to EDCI/HOBt systems.

Process Optimization and Scale-Up Challenges

Solvent Selection

  • DMF vs. THF : DMF enhances coupling rates but complicates purification; THF is preferred for large-scale reactions.

  • Temperature Effects : Coupling at -15°C reduces epimerization but increases viscosity, necessitating vigorous stirring.

Catalytic Improvements

  • Pd/C-mediated hydrogenation replaces stoichiometric reagents for Boc deprotection, reducing waste.

  • Flow chemistry approaches for cyclopropanation improve safety and reproducibility.

Characterization and Quality Control

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, tert-butyl), 3.21–3.45 (m, piperidine H), 4.12 (q, J = 6.8 Hz, CH₂-cyclopropyl).

  • HRMS : m/z 325.4 [M+H]⁺ (calc. 325.4).

Chiral Purity :

  • Chiral HPLC (Chiralpak AD-H column) confirms >99% enantiomeric excess for the (S)-configured product.

Applications in Medicinal Chemistry

While beyond the scope of preparation methods, the compound’s synthetic accessibility enables:

  • Protease inhibitor development via piperidine-mediated target binding.

  • CNS drug candidates leveraging cyclopropyl’s metabolic stability .

Scientific Research Applications

[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester has a broad spectrum of applications:

Chemistry:

  • Used as a building block in organic synthesis.

  • Serves as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as an enzyme inhibitor.

  • Studied for its role in modulating biological pathways.

Medicine:

  • Explored as a potential therapeutic agent for neurological disorders.

  • Evaluated for its anti-inflammatory properties.

Industry:

  • Utilized in the development of novel materials with specific properties.

  • Employed in the synthesis of advanced polymers.

Mechanism of Action

The compound exerts its effects by interacting with molecular targets such as enzymes or receptors. The primary mechanism involves the modulation of enzyme activity or receptor binding, leading to downstream biological effects. For instance, it may inhibit specific enzymes by binding to their active sites, thereby preventing substrate access and altering metabolic pathways.

Comparison with Other Compounds:

  • [1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester: Similar structure but different ring size, leading to varied biological activity.

  • [1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-cyclobutyl-carbamic acid tert-butyl ester: Varying ring size affects the compound's stability and reactivity.

Uniqueness: The presence of the cyclopropyl group confers unique steric and electronic properties, differentiating it from other similar compounds and influencing its reactivity and interaction with biological targets.

List of Similar Compounds:

  • [1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester

  • [1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-cyclobutyl-carbamic acid tert-butyl ester

Biological Activity

The compound [1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a piperidine ring, an amino acid derivative, and a cyclopropyl moiety, suggest diverse biological activities that warrant detailed investigation.

  • Molecular Formula : C17H31N3O3
  • Molecular Weight : 325.4 g/mol
  • Structural Components :
    • Piperidine Ring : Often associated with various pharmacological effects.
    • Cyclopropyl Group : Imparts unique steric and electronic properties.
    • Tert-butyl Ester : Enhances lipophilicity and may influence bioavailability.

Biological Activity Overview

The biological activity of this compound can be inferred from its structural components, which suggest potential interactions with various biological targets. The presence of both hydrophilic (amino) and hydrophobic (tert-butyl) groups indicates its possible role in modulating interactions with biological macromolecules.

  • Receptor Interaction : The compound may act as a ligand for neurotransmitter receptors, potentially influencing neurochemical processes related to anxiety and depression.
  • Enzyme Modulation : It may interact with specific enzymes, altering their activity and impacting biochemical pathways.

Antiviral Activity

Research indicates that compounds structurally related to piperidines have shown antiviral properties. For instance, studies on 1,4,4-trisubstituted piperidines demonstrated modest inhibition of the main protease (Mpro) of SARS-CoV-2, suggesting that similar structures could be explored for antiviral applications against various viruses, including influenza and coronaviruses .

Neuropharmacological Effects

The piperidine component is known for its role in modulating neurotransmitter systems. Compounds containing piperidine rings have been linked to analgesic and anxiolytic effects. The unique combination of an amino acid moiety with the piperidine structure in this compound may enhance its ability to interact selectively with biological targets compared to simpler analogs.

Case Study 1: Antiviral Screening

A study evaluated a library of piperidine derivatives for their antiviral activity against influenza A/H1N1 virus. One fluorinated analogue demonstrated an EC50 value of 7.4 μM, indicating potential as a selective inhibitor . While the exact activity of this compound has not been directly tested in this context, its structural similarity suggests it could exhibit comparable effects.

Case Study 2: Neurochemical Modulation

In another study focusing on piperidine derivatives, compounds were assessed for their ability to modulate G protein-coupled receptors (GPCRs), which play crucial roles in neurotransmission. The findings indicated that modifications at specific positions on the piperidine ring could significantly impact receptor affinity and selectivity . This highlights the potential for this compound to be developed as a novel therapeutic agent targeting GPCRs.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Properties
Piperidine Derivative AContains piperidine ringKnown for analgesic effects
Cyclopropyl Amine BFeatures cyclopropaneExhibits potent antimicrobial activity
Carbamate Ester CContains carbamate groupUtilized in agricultural applications

The uniqueness of this compound lies in its combination of functional groups that may enhance its pharmacological profile compared to simpler analogs.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Key Substituents Position on Piperidine Ester/Carbamate Group Molecular Formula Molecular Weight
Target Compound (S)-2-amino-propionyl, cyclopropylcarbamic acid tert-butyl ester 2-ylmethyl tert-butyl carbamate Not provided Not provided
tert-butyl (1-acetylpiperidin-4-yl)carbamate Acetyl 4-yl tert-butyl carbamate C12H22N2O3 242.32 g/mol
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester (S)-2-amino-propionyl, isopropyl carbamic acid benzyl ester 3-yl Benzyl ester C19H29N3O3 347.45 g/mol
tert-butyl 1-(5-...)-cyclopropylcarbamate Complex pyridyl/benzo-oxazolo substituents N/A tert-butyl carbamate C28H33N5O6 547.6 g/mol

Key Observations :

  • Ester Groups : The tert-butyl carbamate in the target compound and likely enhances stability compared to the benzyl ester in , which may be more labile under acidic conditions.

Physicochemical Properties

  • Density and Boiling Point : The benzyl ester analog has a predicted density of 1.14 g/cm³ and boiling point of 505.8°C. The target compound’s tert-butyl group may reduce density slightly and increase thermal stability .

Q & A

Q. What are the key synthetic strategies for preparing [1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester?

The synthesis typically involves multi-step organic reactions, emphasizing stereochemical control and protecting group strategies. A general approach includes:

  • Step 1 : Formation of the piperidine core with appropriate stereochemistry, often via chiral auxiliary-assisted methods or enantioselective catalysis.
  • Step 2 : Introduction of the cyclopropane moiety using cyclopropanation reagents (e.g., Simmons-Smith reagents) under controlled temperature (-20°C to 0°C) to avoid side reactions.
  • Step 3 : Coupling the (S)-2-aminopropionyl group via amide bond formation, employing coupling agents like HATU or EDCI in anhydrous DMF.
  • Step 4 : tert-Butyl carbamate protection under basic conditions (e.g., NaHCO₃) to ensure stability during subsequent reactions .

Q. How is the structural integrity of this compound validated during synthesis?

Analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm stereochemistry and functional group integration. For example, the tert-butyl group exhibits a singlet at ~1.4 ppm in ¹H NMR.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., observed [M+H]⁺ at m/z 285.38, matching the theoretical value) .
  • Chiral HPLC : To ensure enantiomeric purity, critical given the (S)-configuration of the aminopropionyl group .

Q. What are the critical physicochemical properties relevant to experimental design?

Key properties include:

PropertyValueMethod/Source
Molecular Weight285.38 g/molComputed via HRMS
Density1.10 ± 0.1 g/cm³Predicted
Boiling Point412.7 ± 45.0 °CPredicted
pKa9.05 ± 0.29Predicted

These properties guide solvent selection (e.g., polar aprotic solvents for reactions) and stability assessments (e.g., pH-dependent degradation studies) .

Advanced Research Questions

Q. How can computational methods elucidate the compound’s interaction with biological targets?

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model binding interactions with enzymes or receptors. For example, the cyclopropane group may occupy hydrophobic pockets in target proteins .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns trajectories) to identify key residues for binding .
  • ADME Prediction : Tools like SwissADME predict pharmacokinetic properties, such as intestinal absorption (e.g., high permeability due to tert-butyl carbamate lipophilicity) .

Q. What experimental approaches resolve contradictions in biological activity data?

  • Dose-Response Studies : EC₅₀/IC₅₀ determinations using cell-based assays (e.g., luciferase reporters) to differentiate true activity from assay artifacts.
  • Binding Assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinity (Kd) and stoichiometry .
  • Metabolite Profiling : LC-MS/MS identifies degradation products or active metabolites that may confound results .

Q. How can reaction mechanisms involving the cyclopropane moiety be investigated?

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps (e.g., ring-opening reactions).
  • DFT Calculations : Gaussian or ORCA software models transition states and intermediates, predicting regioselectivity in ring-opening pathways .
  • In Situ Monitoring : ReactIR or Raman spectroscopy tracks real-time changes in functional groups (e.g., carbamate stability under acidic conditions) .

Q. What strategies optimize enantiomeric purity for pharmacological studies?

  • Chiral Resolution : Use of chiral stationary phases (e.g., Chiralpak AD-H) during purification.
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., Jacobsen’s catalyst) during cyclopropanation or amide coupling steps .
  • Crystallography : Single-crystal X-ray diffraction confirms absolute configuration, critical for structure-activity relationship (SAR) studies .

Methodological Guidelines

Q. How to design stability studies for long-term storage?

  • Forced Degradation : Expose the compound to stress conditions (40°C/75% RH for 4 weeks) and monitor degradation via HPLC.
  • Lyophilization : Stabilize hygroscopic samples by freeze-drying in tert-butanol/water mixtures .

Q. What protocols ensure reproducibility in multi-step syntheses?

  • Process Analytical Technology (PAT) : Implement inline FTIR or UV-vis to monitor reaction progress.
  • Quality Control (QC) : Intermediate purity ≥95% (by HPLC) before proceeding to subsequent steps .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental bioactivity?

  • Re-evaluate Force Fields : Adjust parameters in docking software (e.g., AMBER vs. CHARMM) to better reflect solvation effects.
  • Proteomics Profiling : Identify off-target interactions via pull-down assays with biotinylated probes .

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